N-Methyl Cyclophosphamide

Description

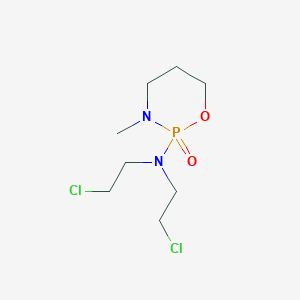

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)-3-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl2N2O2P/c1-11-5-2-8-14-15(11,13)12(6-3-9)7-4-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSZJFSUYZICDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCOP1(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944716 | |

| Record name | 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22089-17-4 | |

| Record name | 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-, 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl Cyclophosphamide mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of N-Methyl Cyclophosphamide in Cancer Cells

Authored by: Gemini, Senior Application Scientist

Abstract

Cyclophosphamide and its analogs, such as this compound, represent a cornerstone of cytotoxic chemotherapy. As alkylating agents, their efficacy is rooted in a complex series of metabolic activation steps culminating in significant DNA damage that overwhelms cellular repair mechanisms, ultimately triggering programmed cell death. This guide provides a detailed examination of the molecular cascade initiated by this compound in cancer cells, from its requisite bioactivation to the induction of apoptosis. We will explore the causality behind its cytotoxic effects, the experimental methodologies used to elucidate these pathways, and the mechanisms by which cancer cells may develop resistance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of antineoplastic agents.

The Principle of Lethal Synthesis: Bioactivation of this compound

This compound, like its parent compound cyclophosphamide, is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its cytotoxic effects.[1][2] This bioactivation is a critical prerequisite for its anticancer activity and primarily occurs in the liver through the action of the cytochrome P450 (CYP) mixed-function oxidase system.[1][2][3][4]

The initial and rate-limiting step is the hydroxylation of the cyclophosphamide molecule, predominantly by CYP2B6, to form 4-hydroxycyclophosphamide.[2][5] This intermediate exists in a dynamic equilibrium with its tautomer, aldophosphamide.[1][5] While a portion of aldophosphamide is detoxified by aldehyde dehydrogenase (ALDH) enzymes into inactive carboxyphosphamide, the fraction that escapes this inactivation is crucial for cytotoxicity.[1][5][6] Aldophosphamide freely diffuses into cells and spontaneously or enzymatically decomposes into two key metabolites: phosphoramide mustard and acrolein.[1][5][7][8]

Phosphoramide mustard is the principal alkylating metabolite responsible for the therapeutic, antineoplastic effects of cyclophosphamide .[1][4][8] Acrolein, while also cytotoxic, does not contribute significantly to the anticancer efficacy but is largely responsible for toxic side effects, such as hemorrhagic cystitis.[5][8]

The Molecular Lesion: DNA Alkylation and Cross-Linking

The cytotoxicity of this compound is a direct consequence of the chemical reactivity of its primary metabolite, phosphoramide mustard. As a bifunctional alkylating agent, it possesses two reactive chloroethyl groups that form covalent bonds with nucleophilic sites on cellular macromolecules, with DNA being the primary target.[9][10][11]

The process begins with the formation of a highly reactive aziridinium ion intermediate. This electrophilic species then attacks electron-rich centers on DNA bases. The most frequent site of alkylation is the N7 position of guanine.[1][4][12] This initial monofunctional alkylation can be followed by a second alkylation event, where the second chloroethyl group reacts with another guanine base. This results in the formation of highly cytotoxic DNA cross-links.[1][4][8][12]

Two types of cross-links are formed:

-

Intrastrand Cross-links: Linking two guanine bases on the same DNA strand.

-

Interstrand Cross-links (ICLs): Covalently linking guanines on opposite DNA strands.[1][4][10]

These ICLs are particularly pernicious lesions. They physically prevent the separation of the DNA double helix, thereby creating an insurmountable roadblock for DNA polymerase during replication and RNA polymerase during transcription.[7][10][13] The inability to replicate DNA or synthesize essential proteins leads to cell cycle arrest and the initiation of cell death pathways.[13][14]

Triggering Cellular Demise: Induction of Apoptosis

The extensive DNA damage inflicted by this compound serves as a potent trigger for apoptosis, or programmed cell death.[14][15][16] When the cell's DNA repair machinery is overwhelmed by the number of adducts and cross-links, it recognizes the damage as irreparable and initiates a self-destruct sequence to eliminate the compromised cell.[17][18]

The signaling cascade is typically initiated by sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which detect the stalled replication forks and DNA strand breaks. This leads to the activation of the tumor suppressor protein p53.[13][19][20] Activated p53 plays a dual role: it can first attempt to induce cell cycle arrest to provide time for DNA repair, but in the face of excessive damage, it transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma.

These proteins translocate to the mitochondria, disrupting the outer mitochondrial membrane and causing the release of cytochrome c into the cytoplasm.[21] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as Caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.[22]

Cellular Countermeasures: Mechanisms of Resistance

The clinical efficacy of this compound can be limited by the development of drug resistance. Cancer cells can employ several strategies to survive alkylating agent-induced damage:

-

Increased Drug Detoxification: Overexpression of enzymes that neutralize the active metabolites is a primary resistance mechanism.

-

Aldehyde Dehydrogenase (ALDH): High levels of ALDH can rapidly convert aldophosphamide to the inactive carboxyphosphamide, reducing the amount of phosphoramide mustard generated.[6][23][24]

-

Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione (GSH) to phosphoramide mustard, neutralizing the alkylating agent and facilitating its efflux from the cell.[17][25][26]

-

-

Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to more efficiently remove alkylation damage.

-

Nucleotide Excision Repair (NER): This pathway can recognize and excise bulky adducts and cross-links from the DNA.[17][18]

-

O6-alkylguanine-DNA alkyltransferase (MGMT): While the primary lesion for cyclophosphamide is N7-guanine, MGMT has been implicated in resistance, suggesting a role in repairing some forms of alkylation damage.[17][18][27][28]

-

-

Defects in Apoptotic Pathways: Mutations in key apoptotic signaling proteins, such as p53, can uncouple the DNA damage signal from the cell death machinery, allowing cells with significant genetic lesions to survive.[13]

Experimental Validation: Protocols for Mechanistic Studies

A multi-faceted experimental approach is required to fully characterize the mechanism of action of this compound.

Cytotoxicity Assessment

This initial step determines the concentration-dependent effect of the compound on cancer cell viability.

-

Protocol: Resazurin (AlamarBlue) Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare a serial dilution of this compound (and its pre-activated form, 4-hydroperoxycyclophosphamide, for in vitro studies[29]) in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Assay: Add Resazurin reagent (to a final concentration of 25 µg/mL) to each well and incubate for 1-4 hours.[30]

-

Measurement: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) using a microplate reader.

-

Analysis: Convert fluorescence values to percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

-

DNA Damage Quantification

These assays directly measure the extent of DNA lesions induced by the drug.

-

Protocol: Alkaline Elution Assay for DNA Cross-Linking

-

Cell Treatment: Treat cells with this compound for a defined period (e.g., 2 hours).

-

Radiolabeling (Optional but classic): Pre-label cellular DNA by growing cells in the presence of a radioactive precursor like [¹⁴C]-thymidine.

-

Cell Lysis: Lyse the cells directly on a filter (e.g., polycarbonate) with a lysis solution containing proteinase K.

-

Elution: Elute the DNA from the filter using an alkaline buffer (pH ~12). The rate of elution is inversely proportional to the DNA strand length. Intact, cross-linked DNA will elute much slower than fragmented DNA.[9]

-

Quantification: Collect fractions of the eluate over time and quantify the amount of DNA in each fraction (e.g., by scintillation counting if radiolabeled, or fluorescence if using a DNA-binding dye).

-

Analysis: Compare the elution profiles of treated cells to untreated controls. A slower elution rate in treated cells indicates the presence of DNA cross-links.

-

Apoptosis Detection

Flow cytometry-based assays are powerful tools for quantifying apoptotic cells.

-

Protocol: Annexin V and Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells in a 6-well plate with this compound at a concentration around the IC₅₀ for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[31]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Analysis: Differentiate cell populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[31]

-

-

Quantitative Data Summary

The following tables represent expected data from the described experimental workflows when studying a hypothetical this compound analog.

Table 1: Cytotoxicity of this compound Analog in Cancer Cell Lines

| Cell Line | IC₅₀ (µM) after 48h |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 22.8 |

| PC-3 (Prostate Cancer) | 18.5 |

| PC-3 (Resistant) | >100 |

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |

|---|---|---|---|

| Vehicle Control | 95.1 | 2.5 | 2.4 |

| 20 µM Drug | 45.3 | 35.8 | 18.9 |

Conclusion

This compound operates through a well-defined, multi-stage mechanism of action that is initiated by metabolic activation and culminates in apoptosis induced by extensive DNA damage. Its efficacy is dependent on the successful conversion to its active alkylating metabolite, phosphoramide mustard, which forms cytotoxic interstrand DNA cross-links. These lesions block fundamental cellular processes, triggering a p53-dependent apoptotic cascade. Understanding this intricate pathway, along with the corresponding mechanisms of resistance, is paramount for the rational design of next-generation alkylating agents and for developing strategies to overcome therapeutic failure in the clinic. The experimental protocols outlined herein provide a robust framework for researchers to investigate these mechanisms and evaluate novel cyclophosphamide analogs.

References

-

Gamcsik, M. P., Dolan, M. E., et al. (1999). Mechanisms of resistance to the toxicity of cyclophosphamide. Current Pharmaceutical Design, 5(8), 587-605.[17][18]

-

Wang, R. A., & Li, J. J. (2016). Cellular Apoptosis Assay of Breast Cancer. Methods in Molecular Biology, 1406, 139-49.[22]

-

DeVita, V. T., Lawrence, T. S., & Rosenberg, S. A. (2016). Alkylating Agents. Oncohema Key.[9]

-

Zent, C. S., & Smith, B. J. (2004). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Leukemia & Lymphoma, 45(5), 885-893.[32]

-

Sigma-Aldrich. Apoptosis Assays. Sigma-Aldrich Website.[15]

-

Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599.[31]

-

Axion BioSystems. (2021). Choosing an Apoptosis Detection Assay. Biocompare.[21]

-

Murray, D., & Andersson, B. S. (1999). Mechanisms of resistance to the toxicity of cyclophosphamide. PubMed.[18]

-

Balbo, S., et al. (2023). Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment. Chemical Research in Toxicology.[7][33]

-

McGown, A. T., & Fox, B. W. (1986). A proposed mechanism of resistance to cyclophosphamide and phosphoramide mustard in a Yoshida cell line in vitro. Cancer Chemotherapy and Pharmacology, 17(3), 223-226.[25]

-

Boddy, A. V., & Furtun, Y. (2002). Mechanisms of resistance against cyclophosphamide and ifosfamide: can they be overcome without sacrificing selectivity? Cancer Treatment and Research, 112, 177-97.[23]

-

Man, S., et al. (2008). Tumors That Acquire Resistance to Low-Dose Metronomic Cyclophosphamide Retain Sensitivity to Maximum Tolerated Dose Cyclophosphamide. Cancer Research, 68(22), 9324-9331.[24]

-

Dr. Oracle. (2025). Which chemotherapeutic drug is a DNA (deoxyribonucleic acid) alkylating agent?. Dr. Oracle Website.[12]

-

Wikipedia. Cyclophosphamide. Wikipedia, The Free Encyclopedia.[1]

-

de Jonge, M. E., et al. (2005). Effects of co-medicated drugs on cyclophosphamide bioactivation in human liver microsomes. Anti-cancer Drugs, 16(3), 331-336.[3][34]

-

Porcile, C., et al. (2007). New Soft Alkylating Agents with Enhanced Cytotoxicity against Cancer Cells Resistant to Chemotherapeutics and Hypoxia. Molecular Cancer Therapeutics, 6(3), 856-866.[30]

-

Singh, R., et al. (2022). Amelioration of cyclophosphamide-induced DNA damage, oxidative stress, and hepato- and neurotoxicity by Piper longum extract in rats: The role of γH2AX and 8-OHdG. Frontiers in Pharmacology, 13, 968181.[35]

-

ResearchGate. (2020). Metabolism and activation of cyclophosphamide. ResearchGate.[6]

-

Teicher, B. A., et al. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. Cancer Research, 49(21), 5949-5953.[29]

-

Lawley, P. D., & Brookes, P. (1968). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. Biochemical Journal, 109(3), 433-447.[36]

-

Begg, A. C., et al. (1986). Modification of alkylating agent cytotoxicity by cisplatin. International Journal of Radiation Oncology, Biology, Physics, 12(7), 1169-1173.[37]

-

International Waldenstrom's Macroglobulinemia Foundation. (2021). Cyclophosphamide Fact Sheet. IWMF.[14]

-

Meyn, R. E., et al. (1994). Induction of apoptosis in murine tumors by cyclophosphamide. Cancer Chemotherapy and Pharmacology, 33(5), 410-414.[16]

-

Sekiguchi, M., et al. (2000). Increased susceptibility to chemotherapeutic alkylating agents of mice deficient in DNA repair methyltransferase. Carcinogenesis, 21(10), 1879-1883.[27]

-

Kalgutkar, A. S., et al. (2005). Bioactivation of the Antitumor Agent Cyclophosphamide. Current Drug Metabolism, 6(4), 305-326.[38]

-

Balbo, S., et al. (2023). Liquid Chromatography–Mass Spectrometry Screening of Cyclophosphamide DNA Damage In Vitro and in Patients Undergoing Chemotherapy Treatment. Chemical Research in Toxicology, 36(8), 1269–1279.[7][33]

-

Voelcker, G. (2025). The Mechanism of Action of Cyclophosphamide Points the Way for the Development of New Cyclophosphamide-Related Compounds. EC Pharmacology and Toxicology, 13(2), 01-17.[19]

-

Voelcker, G. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Molecules, 25(19), 4478.[39]

-

Voelcker, G. (2023). Mechanism-of-Action-Based Development of New Cyclophosphamides. Pharmaceuticals, 16(9), 1198.[20]

-

Crunkhorn, S. (2021). Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity. International Journal of Molecular Sciences, 22(12), 6440.[4]

-

Goundrey, J., & Nabi, R. (2023). Cyclophosphamide. StatPearls.[8]

-

El-Daly, S. M., et al. (2021). Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics. Journal of Personalized Medicine, 11(8), 754.[2]

-

Crook, T. R., et al. (1988). DNA damage in cyclophosphamide-resistant tumor cells: the role of glutathione. Cancer Research, 48(22), 6507-6510.[26]

-

ResearchGate. The bi- and mono-functional damaging agents of cyclophosphamide. ResearchGate.[40]

-

Sekiguchi, M., et al. (2000). Increased susceptibility to chemotherapeutic alkylating agents of mice deficient in DNA repair methyltransferase. Carcinogenesis, 21(10), 1879–1883.[28]

-

Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104-120.[10]

-

Wikipedia. Chemotherapy. Wikipedia, The Free Encyclopedia.[11]

-

de Jonge, M. E., et al. (2005). Effects of co-medicated drugs on cyclophosphamide bioactivation in human liver microsomes. Amsterdam UMC Research Output.[34]

-

Ludeman, S. M., et al. (1986). Synthesis and antitumor properties of activated cyclophosphamide analogues. Journal of Medicinal Chemistry, 29(5), 716-727.[41]

-

Zhang, Y., et al. (2022). Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1. Frontiers in Oncology, 12, 792143.[42]

-

Goldstein, M., Roos, W. P., & Kaina, B. (2008). Apoptotic death induced by the cyclophosphamide analogue mafosfamide in human lymphoblastoid cells: Contribution of DNA replication, transcription inhibition and Chk/p53 signaling. Toxicology and Applied Pharmacology, 229(1), 1-13.[13]

-

Tasso, M. J., et al. (1995). Individual variation in the activation and inactivation of metabolic pathways of cyclophosphamide. Clinical Pharmacology & Therapeutics, 57(4), 395-402.[43]

-

ResearchGate. Cytotoxic profile of cyclophosphamide using the MTT reduction assay. ResearchGate.[44]

-

ResearchGate. (2021). Metabolism of cyclophosphamide. ResearchGate.[5]

-

Center for Cancer Research. (2021). Clinical trial evaluates reduced dosing of cyclophosphamide to prevent severe acute graft-versus-host disease. National Cancer Institute.[45]

Sources

- 1. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 2. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of co-medicated drugs on cyclophosphamide bioactivation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 10. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemotherapy - Wikipedia [en.wikipedia.org]

- 12. droracle.ai [droracle.ai]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. iwmf.com [iwmf.com]

- 15. Apoptosis Assays [sigmaaldrich.com]

- 16. Induction of apoptosis in murine tumors by cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. Mechanisms of resistance to the toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ecronicon.net [ecronicon.net]

- 20. mdpi.com [mdpi.com]

- 21. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

- 22. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of resistance against cyclophosphamide and ifosfamide: can they be overcome without sacrificing selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tumors That Acquire Resistance to Low-Dose Metronomic Cyclophosphamide Retain Sensitivity to Maximum Tolerated Dose Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A proposed mechanism of resistance to cyclophosphamide and phosphoramide mustard in a Yoshida cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. DNA damage in cyclophosphamide-resistant tumor cells: the role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Increased susceptibility to chemotherapeutic alkylating agents of mice deficient in DNA repair methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. aacrjournals.org [aacrjournals.org]

- 31. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 32. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 35. Frontiers | Amelioration of cyclophosphamide-induced DNA damage, oxidative stress, and hepato- and neurotoxicity by Piper longum extract in rats: The role of γH2AX and 8-OHdG [frontiersin.org]

- 36. portlandpress.com [portlandpress.com]

- 37. Modification of alkylating agent cytotoxicity by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. mdpi.com [mdpi.com]

- 40. researchgate.net [researchgate.net]

- 41. Synthesis and antitumor properties of activated cyclophosphamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. Frontiers | Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 [frontiersin.org]

- 43. Individual variation in the activation and inactivation of metabolic pathways of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. researchgate.net [researchgate.net]

- 45. Clinical trial evaluates reduced dosing of cyclophosphamide to prevent severe acute graft-versus-host disease | Center for Cancer Research [ccr.cancer.gov]

chemical and physical properties of N-Methyl Cyclophosphamide

An In-Depth Technical Guide to the Chemical and Physical Properties of N-Methyl Cyclophosphamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 22089-17-4) is a significant chemical analog and process impurity of cyclophosphamide, one of the most widely utilized and effective alkylating agents in chemotherapy.[1][2] While data on the parent compound is extensive, this compound remains a less-characterized entity. It is recognized for its own cytostatic activity, making an understanding of its properties critical for quality control, impurity profiling, and toxicological assessment in the manufacturing of cyclophosphamide-based therapeutics.[] This guide provides a comprehensive technical overview of the known . In areas where specific data is not publicly available, we leverage established knowledge of the parent compound to provide expert insights into its expected behavior, analytical methodologies, and biological action.

Introduction

Cyclophosphamide (CTX) is a cornerstone of modern medicine, a prodrug belonging to the nitrogen mustard class of alkylating agents with broad applications against lymphomas, leukemias, and solid tumors.[4] Its efficacy is entirely dependent on metabolic activation, a process that also gives rise to its toxicity profile.[5] The synthesis and storage of such a complex molecule inevitably lead to the formation of related substances and impurities.

This compound represents a key impurity, differing from the parent structure by the methylation of the endocyclic nitrogen atom within the oxazaphosphorinane ring. This seemingly minor structural modification can have significant implications for the molecule's chemical stability, metabolic fate, and biological activity. This guide serves as a deep-dive into the technical profile of this compound, designed to equip researchers and drug development professionals with the foundational knowledge required for its detection, characterization, and risk assessment.

Section 1: Chemical and Physical Properties

The fundamental identity of this compound is established, though many of its physical properties have not been experimentally determined and reported in peer-reviewed literature. The data is summarized below, drawing from chemical supplier databases and comparison to its parent compound.

| Property | Data | Source(s) |

| IUPAC Name | 2-(bis(2-chloroethyl)amino)-3-methyl-1,3,2-oxazaphosphinane 2-oxide | [6] |

| Synonyms | Cyclophosphamide Impurity C; (2RS)-2-[bis(2-Chloroethyl)amino]-3-methyl-1,3,2λ5 -oxazaphosphinan-2-one | [2][] |

| CAS Number | 22089-17-4 | [2][7] |

| Molecular Formula | C₈H₁₇Cl₂N₂O₂P | [7][8] |

| Molecular Weight | 275.11 g/mol | [7][8] |

| Physical Form | Solid (predicted) | |

| Melting Point | Data not available. (For reference, Cyclophosphamide melts at 41-45 °C) | [9] |

| Solubility | Soluble in water. Slightly soluble in Chloroform and Methanol. | |

| Storage | Recommended storage at 2-8°C or frozen at -20°C under an inert atmosphere. | [7] |

Expert Insights on Stability: The parent compound, cyclophosphamide, is susceptible to hydrolysis, especially at temperatures above 30°C.[9] Solutions are typically recommended for short-term storage, even under refrigeration. Given its structural similarity, this compound should be regarded with the same level of caution. It should be handled as a potentially unstable compound in aqueous solutions and stored under recommended cold and inert conditions to prevent degradation.

Section 2: Synthesis and Spectroscopic Characterization

Probable Synthetic Origin

A specific, optimized synthesis for this compound is not described in the literature, as it is primarily encountered as a process-related impurity. The common synthesis of cyclophosphamide involves the reaction of phosphorus oxychloride with 3-aminopropanol, followed by condensation with bis(2-chloroethyl)amine.[10] this compound likely arises from the use of N-methyl-3-aminopropanol as a starting material or contaminant.

Spectroscopic Analysis: An Educated Framework

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to closely resemble that of cyclophosphamide, containing complex multiplets for the protons on the oxazaphosphorinane ring and the chloroethyl side chains. The defining feature would be a new singlet or doublet (due to coupling with phosphorus) in the 2.5-3.5 ppm range, corresponding to the N-CH₃ group.

-

¹³C NMR: The spectrum would show an additional resonance in the aliphatic region (approx. 30-40 ppm) corresponding to the N-methyl carbon.

-

³¹P NMR: As a phosphorodiamidate, it should exhibit a single resonance in a chemical shift region similar to that of cyclophosphamide. ³¹P NMR is a powerful tool for monitoring the metabolism and degradation of these compounds.[11]

Mass Spectrometry (MS): Mass spectrometry is the primary technique for identifying and quantifying cyclophosphamide and its impurities.[12][13]

-

Expected Mass: The protonated molecule [M+H]⁺ would have an m/z of 275.11, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak at ~65% intensity of M, M+4 peak at ~10% intensity).

-

Proposed Fragmentation Pathway: The collision-induced dissociation (CID) of this compound is predicted to follow pathways analogous to those established for cyclophosphamide.[14][15] The primary fragmentation would likely involve the loss of one or both chloroethyl side chains and cleavages within the oxazaphosphorinane ring.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Section 3: Biological Activity and Mechanism of Action

The Cyclophosphamide Paradigm: A Prodrug Requiring Activation

To understand the potential action of this compound, one must first understand the parent compound. Cyclophosphamide is a classic prodrug; it is therapeutically inactive until it undergoes metabolic activation in the liver.[5][16] This process is primarily mediated by cytochrome P450 enzymes (notably CYP2B6).[17]

The activation cascade is as follows:

-

Hydroxylation: CYP450 hydroxylates the C4 position of the oxazaphosphorinane ring to form 4-hydroxycyclophosphamide .

-

Tautomerization: This primary metabolite exists in equilibrium with its open-ring tautomer, aldophosphamide .

-

Bioactivation/Detoxification: Aldophosphamide is at a critical branch point. It can be detoxified by aldehyde dehydrogenase (ALDH) to the inactive carboxycyclophosphamide. However, in cells with low ALDH levels (such as many tumor cells), it spontaneously or enzymatically decomposes.

-

Generation of Active Species: This decomposition releases the ultimate cytotoxic agent, phosphoramide mustard , and a toxic byproduct, acrolein . Phosphoramide mustard is a bifunctional alkylating agent that forms irreversible DNA cross-links, leading to strand breakage, inhibition of DNA synthesis, and apoptosis.[18]

Caption: Metabolic activation pathway of the prodrug Cyclophosphamide.

Hypothesized Mechanism for this compound

The biological activity of this compound is described as "cytostatic" and potentially involves kinase inhibition.[1][8] This presents two main possibilities:

-

A Prodrug Analog: It may undergo a similar metabolic activation by CYP450 enzymes. The N-methyl group could influence the rate of hydroxylation or the stability of the subsequent intermediates, potentially altering its potency and toxicity profile compared to the parent drug.

-

A Direct-Acting Agent: The claim of kinase inhibition suggests a mechanism entirely different from DNA alkylation.[8] If true, it would not require metabolic activation and would have a distinct pharmacological profile.

Causality and Experimental Choices: Without direct comparative studies, it is impossible to be certain. However, given its structural heritage, the most logical first step in its characterization would be to assess its cytotoxicity in vitro both with and without a metabolic activation system (e.g., liver S9 fractions) to determine if it is a prodrug.

Section 4: Experimental Protocols

The following protocols are self-validating systems designed as authoritative starting points for the analysis and characterization of this compound.

Protocol 1: Analytical Quantification by RP-HPLC-UV/MS

This protocol is adapted from established methods for cyclophosphamide impurity profiling and is suitable for determining the purity of a sample or quantifying it in a formulation.[12]

Objective: To separate and quantify this compound from the parent drug and other related impurities.

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. Prepare serial dilutions in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the drug substance or formulation in the mobile phase to a target concentration within the calibration range. Filter through a 0.22 µm PTFE filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 7.0.

-

Mobile Phase B: Acetonitrile/Water (60:40 v/v).

-

Gradient: A time-based gradient should be optimized to separate all impurities. Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV detector at 195 nm. For higher specificity and sensitivity, a mass spectrometer can be used in series (LC-MS).

-

-

Data Analysis: Integrate the peak corresponding to this compound. Quantify the amount using the linear regression equation derived from the calibration curve.

Caption: Workflow for the analytical quantification of impurities.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Objective: To measure the direct cytotoxic effect of this compound on a cancer cell line.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., Raji for Burkitt's lymphoma or MCF-7 for breast cancer) in appropriate media until approximately 80% confluent.

-

Cell Seeding: Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a 2X concentrated serial dilution of this compound in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "cells only" (untreated) and "media only" (blank) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Section 5: Safety and Handling

As a close analog of cyclophosphamide and a compound with known cytostatic activity, this compound must be handled with extreme caution as a hazardous substance.

-

Personal Protective Equipment (PPE): Always wear a lab coat, double gloves, and safety glasses.

-

Handling: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.

-

Waste Disposal: All contaminated materials (tips, tubes, plates, etc.) must be disposed of as hazardous chemical waste according to institutional and local regulations.

-

Exposure: In case of skin contact, wash immediately and thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention for any exposure.

Conclusion and Future Directions

This compound stands as an important, yet under-characterized, molecule in the landscape of cyclophosphamide chemistry and pharmacology. While its basic chemical identity is known, a significant data gap exists regarding its physical properties, definitive biological mechanism, and comparative cytotoxicity. This guide has synthesized the available information and provided an expert-driven framework for its analysis and characterization by leveraging the extensive knowledge of its parent compound.

Key areas for future research are clear:

-

Definitive Structural Elucidation: Full NMR and high-resolution MS characterization to create a public, citable reference.

-

Mechanism of Action Studies: Elucidate whether it acts as a prodrug requiring metabolic activation or as a direct-acting agent, and validate or refute the claim of kinase inhibition.

-

Comparative Cytotoxicity: Perform head-to-head IC₅₀ studies against the parent drug and its key active metabolite, phosphoramide mustard, across a panel of cancer cell lines.

-

Metabolic Fate: Investigate its metabolism by human liver microsomes to identify its metabolites and determine if it follows a pathway similar to cyclophosphamide.

Addressing these questions is not merely an academic exercise; it is essential for ensuring the safety, quality, and efficacy of one of the most important anticancer drugs in our arsenal.

References

- Bryan House Publishing. (n.d.). Determination of Cyclophosphamide Impurity in Raw Materials and Preparations by Ion Chromatography.

- Walsh Medical Media. (2018, September 28). Development and Validation of a Liquid Chromatographic Method for the Quantification of Related Compounds in Cyclophosphamide.

- Pharmaffiliates. (n.d.). Cyclophosphamide-impurities.

- ChemicalBook. (2023, April 23). This compound.

- Wikipedia. (n.d.). Antineoplastic.

- Pharmaffiliates. (n.d.). Cyclophosphamide - Impurity B.

- PubMed Central. (n.d.). Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment.

- PubMed. (1984). Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide).

- The cytotoxicity of cyclophosphamide is enhanced in combination with monascus pigment. (n.d.).

- ResearchGate. (n.d.). Structures of cyclophosphamide and its known impurities.

- Google Patents. (n.d.). US20190350948A1 - Novel impurities of cyclophosphamide liquid formulations.

- Daicel Pharma Standards. (n.d.). Cyclophosphamide Impurities Manufacturers & Suppliers.

- PubMed Central. (2020, July 18). Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells.

- ResearchGate. (n.d.). Metabolism and activation of cyclophosphamide.

- Karolinska Institutet. (2024, September 2). Analytical and pharmacological studies of cyclophosphamide.

- Biosynth. (n.d.). This compound.

- AACR Journals. (n.d.). A Comparative Analysis of Low-Dose Metronomic Cyclophosphamide Reveals Absent or Low-Grade Toxicity on Tissues Highly Sensitive to the Toxic Effects of Maximum Tolerated Dose Regimens.

- BOC Sciences. (n.d.). CAS 22089-17-4 Cyclophosphamide Impurity C.

- Veeprho. (n.d.). This compound | CAS 22089-17-4.

- PubChem. (n.d.). Cyclophosphamide.

- ResearchGate. (n.d.). The metabolism of cyclophosphamide.

- Google Patents. (n.d.). CN109535201B - A kind of synthetic method of cyclophosphamide.

- ResearchGate. (n.d.). Analysis of the Fragmentation Pathways for the Collision-Induced Dissociation of Protonated Cyclophosphamide: A Mass Spectrometry and Quantum Mechanical Study.

- ResearchGate. (n.d.). Positive ion LC/MS/MS spectrum of the ion [MH] at m/z 346 and the proposed fragmentation scheme of M11.

- PubMed. (2004, June 1). A comparative analysis of low-dose metronomic cyclophosphamide reveals absent or low-grade toxicity on tissues highly sensitive to the toxic effects of maximum tolerated dose regimens.

- Veeprho. (n.d.). This compound | CAS 22089-17-4.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0014672).

- PubMed. (2022, September 26). Analysis of the Fragmentation Pathways for the Collision-Induced Dissociation of Protonated Cyclophosphamide: A Mass Spectrometry and Quantum Mechanical Study.

- International Journal of Scientific Research & Technology. (n.d.). Beyond Alkylation – Cyclophosphamide's Expanding Role in Cancer Therapy and Immunomodulation.

- PubMed. (2023, August 21). Liquid Chromatography-Mass Spectrometry Screening of Cyclophosphamide DNA Damage In Vitro and in Patients Undergoing Chemotherapy Treatment.

- PubMed. (1986, July). 31P nuclear magnetic resonance spectroscopic observation of the intracellular transformations of oncostatic cyclophosphamide metabolites.

- PubMed. (1994, March). 31P NMR spectroscopic studies of the effects of cyclophosphamide on perfused RIF-1 tumor cells.

- ChemicalBook. (n.d.). Cyclophosphamide(50-18-0) 1H NMR spectrum.

Sources

- 1. This compound | 22089-17-4 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. Cyclophosphamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. biosynth.com [biosynth.com]

- 9. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN109535201B - A kind of synthetic method of cyclophosphamide - Google Patents [patents.google.com]

- 11. 31P nuclear magnetic resonance spectroscopic observation of the intracellular transformations of oncostatic cyclophosphamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of the Fragmentation Pathways for the Collision-Induced Dissociation of Protonated Cyclophosphamide: A Mass Spectrometry and Quantum Mechanical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antineoplastic - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and Development of N-Methyl Cyclophosphamide Analogs

This guide provides a comprehensive technical overview of the discovery, development, and mechanistic intricacies of N-methylated cyclophosphamide analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking a detailed understanding of this important class of chemotherapeutic agents. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices and the self-validating systems inherent in the described protocols.

Executive Summary: The Rationale for N-Methylation

Cyclophosphamide, a cornerstone of cancer chemotherapy for decades, is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2][3] Its journey from an inert compound to a potent DNA alkylating agent is a testament to the ingenuity of medicinal chemistry. The development of N-methyl cyclophosphamide and its analogs represents a focused effort to refine the therapeutic index of this class of drugs. The central hypothesis driving this line of inquiry is that strategic methylation of the cyclophosphamide molecule can modulate its metabolic activation, toxicity profile, and ultimately, its anti-tumor efficacy. This guide will dissect the scientific journey of these analogs, from their conceptualization to their preclinical evaluation.

The Genesis of Cyclophosphamide: A Historical Perspective

The story of cyclophosphamide begins with the observation that mustard gas, a chemical warfare agent, had a profound destructive effect on lymphatic tissue and bone marrow.[4][5] This led researchers to hypothesize that derivatives of mustard gas could be harnessed to target rapidly dividing cancer cells.[5] In the 1950s, building on this foundation, cyclophosphamide was synthesized as a less toxic "transport form" of the nitrogen mustard moiety.[1][5] The key innovation was the incorporation of the nitrogen mustard into a phosphamide ring, rendering it inactive until cleaved by enzymes within the body.[1] This pioneering work laid the groundwork for the development of a multitude of analogs, including those with N-methylation.

The Metabolic Activation Cascade: A Double-Edged Sword

The therapeutic and toxic effects of cyclophosphamide are intrinsically linked to its complex metabolic pathway. This process, primarily occurring in the liver, is initiated by the cytochrome P450 (CYP) enzyme system.[2][3][6]

The Critical Hydroxylation Step

The first and rate-limiting step in the activation of cyclophosphamide is the hydroxylation of the C4 position of the oxazaphosphorine ring by CYP enzymes, particularly CYP2B6, to form 4-hydroxycyclophosphamide.[1][2][6][7] This metabolite exists in equilibrium with its open-ring tautomer, aldophosphamide.[1][2][3]

The Bifurcation of Aldophosphamide: Activation vs. Detoxification

Aldophosphamide stands at a critical juncture in the metabolic pathway. It can undergo one of two fates:

-

Activation: Aldophosphamide can spontaneously decompose to yield the ultimate cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein.[2][3][7] Phosphoramide mustard is a potent alkylating agent that forms inter- and intra-strand DNA cross-links, primarily at the N7 position of guanine.[1][2][6] This irreversible DNA damage disrupts replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2][4][6] Acrolein, on the other hand, is responsible for the characteristic hemorrhagic cystitis associated with cyclophosphamide therapy.[2]

-

Detoxification: Aldophosphamide can be oxidized by the enzyme aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxycyclophosphamide.[1] This detoxification pathway is crucial for protecting normal tissues, such as bone marrow stem cells, which have high levels of ALDH.[1]

This intricate metabolic balance is a key determinant of both the efficacy and toxicity of cyclophosphamide. The exploration of N-methylated analogs is, in part, an attempt to favorably manipulate this balance.

Figure 1: Metabolic pathway of cyclophosphamide.

Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows the core principles of cyclophosphamide synthesis, with modifications to introduce the methyl group at the desired nitrogen atom. A common synthetic route involves the reaction of phosphoryl chloride with bis(2-chloroethyl)amine hydrochloride and a modified propanolamine derivative.

General Synthetic Scheme

A representative, though generalized, synthetic approach is outlined below. It is crucial to note that specific reaction conditions, such as solvents and bases, can significantly impact yield and purity.[8][9]

Step 1: Formation of the Phosphoramidic Dichloride Intermediate

Phosphoryl chloride is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of a base to form the key intermediate, bis(2-chloroethyl)phosphoramidic dichloride.

Step 2: Cyclization with a Methylated Propanolamine

The phosphoramidic dichloride is then reacted with a methylated 3-aminopropanol derivative. The position of the methyl group on the propanolamine will determine the final position of the N-methyl group in the cyclophosphamide analog. For example, to synthesize 4-methylcyclophosphamide, 3-amino-1-butanol would be used.[10]

Step 3: Purification

The final product is then purified using standard techniques such as column chromatography to separate diastereomers and remove impurities.[11]

Figure 2: Generalized synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of 4-Methylcyclophosphamide

The following is a representative protocol for the synthesis of 4-methylcyclophosphamide, adapted from literature procedures.[10][11]

Materials:

-

Phosphoryl chloride

-

Bis(2-chloroethyl)amine hydrochloride

-

3-Amino-1-butanol

-

Triethylamine

-

Anhydrous dichloromethane

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Preparation of the Phosphoramidic Dichloride: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve bis(2-chloroethyl)amine hydrochloride in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of phosphoryl chloride in anhydrous dichloromethane to the cooled solution.

-

Add triethylamine dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate contains the bis(2-chloroethyl)phosphoramidic dichloride.

-

Cyclization: In a separate flask, dissolve 3-amino-1-butanol and triethylamine in anhydrous dichloromethane.

-

Cool this solution to 0°C and slowly add the previously prepared phosphoramidic dichloride solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Work-up and Purification: Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the 4-methylcyclophosphamide diastereomers.

Preclinical Evaluation of this compound Analogs

The preclinical assessment of N-methylated cyclophosphamide analogs is a critical step in determining their potential as therapeutic agents. These studies aim to characterize their anti-tumor activity, toxicity profile, and pharmacokinetic properties.

In Vitro Cytotoxicity Assays

In vitro studies are essential for determining the intrinsic cytotoxic potential of the activated metabolites of this compound analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, L1210 for leukemia) in 96-well plates at a predetermined density and allow them to adhere overnight.[12]

-

Drug Treatment: Prepare serial dilutions of the this compound analog and a positive control (e.g., 4-hydroperoxycyclophosphamide).[12] Treat the cells with the compounds for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

In Vivo Anti-Tumor Efficacy Studies

In vivo studies using animal models are crucial for evaluating the therapeutic efficacy of this compound analogs in a more complex biological system.

Experimental Protocol: Xenograft Tumor Model

-

Tumor Implantation: Subcutaneously inject human cancer cells (e.g., human breast carcinoma MCF-7) into the flank of immunocompromised mice (e.g., nude mice).[12]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Drug Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the this compound analog and vehicle control according to a predetermined dosing schedule (e.g., intraperitoneal injection daily for 5 days).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the treatment and control groups to determine the anti-tumor efficacy of the compound.

Pharmacokinetic and Metabolism Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound analogs is vital for predicting their behavior in humans.

Experimental Protocol: Pharmacokinetic Study in Rodents

-

Drug Administration: Administer a single dose of the this compound analog to rodents (e.g., rats or mice) via the intended clinical route (e.g., intravenous or oral).

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of the parent drug and its major metabolites using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

-

Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as half-life, clearance, volume of distribution, and area under the curve (AUC).[13][14][15]

Clinical Development Landscape

While extensive preclinical research has been conducted on various N-methylated cyclophosphamide analogs, their transition to widespread clinical use has been limited. Clinical trials involving cyclophosphamide itself are numerous and continue to explore its efficacy in various combinations and dosing regimens for a wide range of cancers and autoimmune diseases.[16][17][18] The insights gained from these trials, particularly regarding dose-limiting toxicities and mechanisms of resistance, have informed the development of next-generation analogs.

Table 1: Representative Clinical Trials of Cyclophosphamide-Containing Regimens

| Trial Identifier | Condition | Intervention | Phase | Status |

| NCT00002514 | Breast Cancer | Cyclophosphamide, Methotrexate, Fluorouracil, Tamoxifen | III | Completed |

| NCT01886843 | Lymphoma | Brentuximab Vedotin, Nivolumab, Cyclophosphamide | I/II | Recruiting |

| NCT02741991 | Breast Cancer | Durvalumab, Paclitaxel, Cyclophosphamide, Doxorubicin | III | Active, not recruiting |

Note: This table is for illustrative purposes and does not represent an exhaustive list. Data is subject to change. For the most current information, please refer to clinical trial registries.

Future Directions and Concluding Remarks

The development of this compound analogs represents a compelling chapter in the ongoing quest to optimize cancer chemotherapy. The strategic placement of a methyl group offers a nuanced approach to modulating the delicate balance between metabolic activation and detoxification. While the clinical translation of these specific analogs has been challenging, the fundamental principles guiding their design continue to inspire the development of novel prodrugs with improved therapeutic windows.

Future research in this area will likely focus on:

-

Targeted Delivery: Conjugating this compound analogs to tumor-targeting moieties to enhance their delivery to cancer cells and minimize systemic toxicity.

-

Combination Therapies: Exploring the synergistic effects of these analogs with other anticancer agents, including immunotherapy and targeted therapies.

-

Pharmacogenomics: Identifying genetic biomarkers that can predict a patient's response to and risk of toxicity from these agents, paving the way for personalized medicine.

The journey of this compound, from a conceptual analog to a subject of rigorous preclinical investigation, underscores the iterative and rational approach of modern drug discovery. The knowledge gleaned from these efforts continues to enrich our understanding of cancer pharmacology and fuel the development of safer and more effective treatments for patients.

References

-

Cyclophosphamide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

- Patel, P., & Le, A. (2023). Cyclophosphamide. In StatPearls.

- Teicher, B. A., Frei, E., 3rd, & Antman, K. H. (1988). Preclinical studies and clinical correlation of the effect of alkylating dose. Cancer Research, 48(22), 6408–6414.

- Man, S., et al. (2009). Low-dose metronomic cyclophosphamide combined with vascular disrupting therapy induces potent antitumor activity in preclinical human tumor xenograft models. Molecular Cancer Therapeutics, 8(10), 2872–2881.

- Kinne, M., et al. (2020). Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. AMB Express, 10(1), 128.

- Kinne, M., et al. (2020). Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. AMB Express, 10(1), 128.

- Cohen, J. L., Jao, J. Y., & Jusko, W. J. (1971). Pharmacokinetics of Cyclophosphamide in Man. British Journal of Pharmacology, 43(3), 677–680.

- Pfirschke, C., et al. (2016). Cyclophosphamide mechanism of action in preclinical tecemotide studies. Journal for ImmunoTherapy of Cancer, 4, 2.

-

International Waldenstrom's Macroglobulinemia Foundation. (2021, February 18). Cyclophosphamide Fact Sheet. Retrieved January 15, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cyclophosphamide? Retrieved January 15, 2026, from [Link]

- Ludeman, S. B., et al. (1986). Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide. Journal of Medicinal Chemistry, 29(5), 716–727.

-

National Cancer Institute. (n.d.). Clinical Trials Using Cyclophosphamide. Retrieved January 15, 2026, from [Link]

- Boyd, V. L., et al. (1980). Synthesis and antitumor activity of cyclophosphamide analogues. 3. Preparation, molecular structure determination and anticancer screening of racemic cis- and trans-4-phenylcyclophosphamide. Journal of Medicinal Chemistry, 23(4), 372–375.

- Tasso, M. J., et al. (1991). Pharmacokinetics and metabolism of cyclophosphamide in paediatric patients. European Journal of Cancer, 27(5), 582–585.

- de Jonge, M. E., et al. (2005). Clinical Pharmacokinetics of Cyclophosphamide. Clinical Pharmacokinetics, 44(11), 1135–1164.

- Pritchard, K. I., et al. (1997). Randomized trial of cyclophosphamide, methotrexate, and fluorouracil chemotherapy added to tamoxifen as adjuvant therapy in postmenopausal women with node-positive estrogen and/or progesterone receptor-positive breast cancer: a report of the National Cancer Institute of Canada Clinical Trials Group. Journal of Clinical Oncology, 15(6), 2302–2311.

- Ludeman, S. B., et al. (1989). Synthesis and antitumor properties of activated cyclophosphamide analogues. Journal of Medicinal Chemistry, 32(3), 589–594.

- Sladek, N. E. (1999). Clinical pharmacokinetics of cyclophosphamide. Clinical Pharmacokinetics, 36(4), 229–240.

- Chinnaswamy, G., et al. (2011). Pharmacokinetics of cyclophosphamide and its metabolites in paediatric patients receiving high-dose myeloablative therapy. European Journal of Cancer, 47(10), 1556–1563.

-

Center for Cancer Research. (2021, September 14). Clinical trial evaluates reduced dosing of cyclophosphamide to prevent severe acute graft-versus-host disease. Retrieved January 15, 2026, from [Link]

-

International Waldenstrom's Macroglobulinemia Foundation. (2021, February 17). Cyclophosphamide Fact Sheet. Retrieved January 15, 2026, from [Link]

-

U.S. Food and Drug Administration. (2023). APPLICATION NUMBER: 217651Orig1s000 PRODUCT QUALITY REVIEW(S). Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide.

- Google Patents. (n.d.). CN109535201B - A kind of synthetic method of cyclophosphamide.

Sources

- 1. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cyclophosphamide: Mechanism of Action, Indications and Side Effects_Chemicalbook [chemicalbook.com]

- 4. iwmf.com [iwmf.com]

- 5. iwmf.com [iwmf.com]

- 6. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]

- 7. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]

- 9. CN109535201B - A kind of synthetic method of cyclophosphamide - Google Patents [patents.google.com]

- 10. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity of cyclophosphamide analogues. 3. Preparation, molecular structure determination and anticancer screening of racemic cis- and trans-4-phenylcyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical studies and clinical correlation of the effect of alkylating dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of cyclophosphamide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and metabolism of cyclophosphamide in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of cyclophosphamide and its metabolites in paediatric patients receiving high-dose myeloablative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Facebook [cancer.gov]

- 17. Randomized trial of cyclophosphamide, methotrexate, and fluorouracil chemotherapy added to tamoxifen as adjuvant therapy in postmenopausal women with node-positive estrogen and/or progesterone receptor-positive breast cancer: a report of the National Cancer Institute of Canada Clinical Trials Group. Breast Cancer Site Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical trial evaluates reduced dosing of cyclophosphamide to prevent severe acute graft-versus-host disease | Center for Cancer Research [ccr.cancer.gov]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of N-Methyl Cyclophosphamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the in vitro cytotoxicity of N-Methyl Cyclophosphamide. It moves beyond standard protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible approach to data generation.

Introduction: The Rationale for this compound Cytotoxicity Studies

Cyclophosphamide (CP) is a cornerstone of chemotherapy, classified as a nitrogen mustard alkylating agent.[1][2] Its efficacy spans a wide range of malignancies, including lymphomas, leukemias, and solid tumors.[1][2] However, CP itself is a prodrug, meaning it is biologically inert until metabolically activated.[3] This activation is critical for its therapeutic effect but also presents a unique challenge for in vitro studies. This compound, a derivative, is often studied to understand the structure-activity relationships and mechanisms of this important class of drugs. Accurate assessment of its in vitro cytotoxicity is paramount for preclinical drug development, mechanism-of-action studies, and the development of more effective and less toxic analogues.[4]

The Critical Role of Metabolic Activation

The core principle that must be understood before any in vitro work is that cyclophosphamide and its derivatives do not exhibit significant cytotoxicity without prior metabolic activation.[5][6] The parent compound is converted primarily by hepatic cytochrome P450 enzymes (specifically CYP2B6) into 4-hydroxycyclophosphamide.[3][7] This active metabolite exists in equilibrium with its tautomer, aldophosphamide, which then decomposes to form the ultimate cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein.[8][9]

Phosphoramide mustard is the key alkylating agent. It forms irreversible covalent bonds with DNA, primarily at the N-7 position of guanine bases.[3][10] This leads to the formation of DNA cross-links, both within a single strand (intrastrand) and between the two strands (interstrand).[10] These cross-links physically obstruct DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[2][3]

For in vitro experiments to be biologically relevant, this metabolic activation step must be replicated. This is typically achieved by incorporating a liver microsomal fraction, such as an S9 fraction, along with necessary cofactors (S9 mix) into the experimental setup.[11] Without this component, direct application of this compound to cell cultures will likely yield misleadingly low cytotoxicity results.[5]

Caption: A multi-assay workflow for assessing in vitro cytotoxicity.

Detailed Protocol: Annexin V/PI Staining

-

Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound and S9 mix as previously described. Include positive (e.g., staurosporine treatment) and negative (vehicle) controls. [12]2. Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method (like EDTA-based dissociation) to preserve membrane integrity. [12]Centrifuge the collected cells and discard the supernatant.

-

Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again. 4. Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. [13]5. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock). [12]6. Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark. [14]7. Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible. [14]Use unstained and single-stained controls to set up compensation and quadrants correctly.

Data Interpretation and Presentation

Quantitative data, particularly IC50 values derived from multiple experiments and cell lines, should be summarized in a clear, tabular format for easy comparison.

Table 1: Example IC50 Values of this compound on Various Cancer Cell Lines (48h Exposure)

| Cell Line | Cancer Type | IC50 (µM) ± SD | Assay Used |

| MCF-7 | Breast Adenocarcinoma | Data | MTT |

| A549 | Lung Carcinoma | Data | MTT |

| Jurkat | T-cell Leukemia | Data | MTT |

| HeLa | Cervical Cancer | Data | MTT |

Note: The IC50 values presented are illustrative. Actual values must be determined experimentally and can vary significantly based on the cell line, exposure time, and efficiency of the S9 activation system. [15][16]

Conclusion: A Self-Validating System for Trustworthy Results

By employing a multi-assay approach, the experimental design becomes a self-validating system. A decrease in the MTT signal should correlate with an increase in LDH release (at later time points) and a rise in the Annexin V positive population. Discrepancies between these assays can reveal important mechanistic details, such as a primarily cytostatic effect versus a cytotoxic one. Grounding all experimental work in the fundamental requirement for metabolic activation ensures that the in vitro data generated for this compound is both scientifically sound and biologically relevant, providing a trustworthy foundation for further drug development.

References

Sources

- 1. Cyclophosphamide: Mechanism of Action, Indications and Side Effects_Chemicalbook [chemicalbook.com]

- 2. iwmf.com [iwmf.com]

- 3. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]

- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 5. In Vitro Microassay for Biological Activity of Cyclophosphamide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 11. In vitro immunotoxicological assays for detection of compounds requiring metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kumc.edu [kumc.edu]

- 15. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Methyl Cyclophosphamide: Metabolites and Biological Activity

Abstract

N-Methyl Cyclophosphamide, a derivative of the widely used alkylating agent cyclophosphamide, represents a strategic modification aimed at potentially altering the drug's metabolic activation, toxicity profile, and therapeutic index. This guide provides a comprehensive technical overview of the metabolic pathways of this compound, delves into the specific biological activities of its key metabolites, and offers detailed experimental protocols for researchers in oncology and drug development. By synthesizing current knowledge, this document serves as an authoritative resource for understanding the intricate pharmacology of this cyclophosphamide analog.

Introduction: The Rationale for this compound

Cyclophosphamide (CPA) is a cornerstone of chemotherapy, valued for its broad efficacy against various malignancies, including lymphomas and solid tumors, as well as for its immunosuppressive properties.[1][2] However, CPA is a prodrug that requires hepatic metabolic activation to exert its cytotoxic effects.[3][4] This activation cascade, while essential for its therapeutic action, also generates metabolites responsible for significant toxicities, such as hemorrhagic cystitis.[4][5]

The development of CPA analogs like this compound (N-Me-CPA) is driven by the pursuit of an improved therapeutic window. The strategic addition of a methyl group to the exocyclic nitrogen atom is hypothesized to influence the kinetics of metabolic activation and detoxification, potentially leading to:

-

Altered rates of formation of active and inactive metabolites.

-

Changes in cytotoxicity and antitumor selectivity.

-

A modified profile of adverse effects.

This guide will dissect the metabolic journey of N-Me-CPA, from its initial enzymatic processing to the ultimate biological consequences of its downstream metabolites.

The Metabolic Activation Pathway of this compound

Similar to its parent compound, N-Me-CPA is metabolically inert and requires bioactivation, primarily by hepatic cytochrome P450 (CYP) enzymes.[6][7] The metabolic cascade is a critical determinant of the drug's pharmacodynamics.

Step 1: 4-Hydroxylation

The rate-limiting first step is the oxidation of the oxazaphosphorine ring at the C4 position, catalyzed by CYP isoforms, notably CYP2B6 and CYP2C19.[8][9] This reaction yields 4-hydroxy-N-methylcyclophosphamide . The presence of the N-methyl group can influence the affinity of the substrate for the CYP active site, potentially altering the rate of this initial activation step compared to CPA.

Step 2: Tautomerization

4-hydroxy-N-methylcyclophosphamide exists in a dynamic equilibrium with its open-ring tautomer, N-methyl-aldophosphamide .[7][9][10] This equilibrium is crucial, as N-methyl-aldophosphamide is the direct precursor to the ultimate cytotoxic and toxic metabolites.

Step 3: β-Elimination

N-methyl-aldophosphamide undergoes a spontaneous, non-enzymatic β-elimination reaction. This chemical decomposition is the pivotal event that bifurcates the pathway, releasing two key molecules:

-

N-Methyl Phosphoramide Mustard (N-Me-PM): The primary alkylating and cytotoxic metabolite.

-

Acrolein: A highly reactive aldehyde implicated in toxic side effects, particularly hemorrhagic cystitis.[4][11]

Detoxification Pathways

Cells possess enzymatic machinery to neutralize the active metabolites, which influences the drug's selectivity. Aldehyde dehydrogenases (ALDH), particularly ALDH1A1, can oxidize N-methyl-aldophosphamide to the inactive N-methyl-carboxyphosphamide .[6][7] This detoxification route prevents the formation of the toxic downstream products. Tissues with high ALDH activity, such as bone marrow stem cells, are thus relatively protected from CPA's toxicity, contributing to its therapeutic index.[9]

Diagram 1: Metabolic Pathway of this compound

A visual representation of the activation and detoxification routes.

Caption: Metabolic activation and detoxification of this compound.

Biological Activity of Key Metabolites

The pharmacological profile of N-Me-CPA is the sum of the actions of its various metabolites.

N-Methyl Phosphoramide Mustard (N-Me-PM): The Cytotoxic Effector

N-Me-PM is the principal agent of antitumor activity, functioning as a bifunctional alkylating agent.[1] Its mechanism involves:

-

Aziridinium Ion Formation: The molecule undergoes intramolecular cyclization to form a highly reactive aziridinium ion.

-

DNA Alkylation: This electrophilic intermediate readily attacks nucleophilic sites on DNA, primarily the N7 position of guanine bases.[6][9][12]

-

Cross-Linking: As a bifunctional agent, N-Me-PM can react with a second guanine base, creating both intrastrand and interstrand DNA cross-links.[4]

These DNA lesions block DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis, particularly in rapidly dividing cancer cells.[3][9] The presence of the N-methyl group on the phosphoramide moiety may influence the stability of the aziridinium ion and the kinetics of DNA alkylation compared to the non-methylated phosphoramide mustard derived from CPA.

Acrolein: The Mediator of Urotoxicity